molecular formula C15H11N3OS B13747876 2-(4-Aminophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol CAS No. 1132827-30-5

2-(4-Aminophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol

Cat. No.: B13747876
CAS No.: 1132827-30-5
M. Wt: 281.3 g/mol
InChI Key: HTPOSANNBYPDRZ-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an imidazo[2,1-b][1,3]benzothiazole core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol typically involves the condensation of 2-aminobenzothiazole with 4-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(4-Aminophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol involves its interaction with cellular targets and pathways. As a radiosensitizer, it enhances the generation of free radicals and inhibits DNA repair mechanisms, leading to increased DNA damage and cell death in cancer cells. The compound’s ability to bind to specific proteins and enzymes also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Aminophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol is unique due to its amino group, which enhances its reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry. Its effectiveness as a radiosensitizer also sets it apart from other similar compounds .

Properties

CAS No.

1132827-30-5

Molecular Formula

C15H11N3OS

Molecular Weight

281.3 g/mol

IUPAC Name

2-(4-aminophenyl)imidazo[2,1-b][1,3]benzothiazol-6-ol

InChI

InChI=1S/C15H11N3OS/c16-10-3-1-9(2-4-10)12-8-18-13-6-5-11(19)7-14(13)20-15(18)17-12/h1-8,19H,16H2

InChI Key

HTPOSANNBYPDRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C4=C(C=C(C=C4)O)SC3=N2)N

Origin of Product

United States

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